



# Application Notes and Protocols for Specific Ligand Conjugation of CH1055 using Triethylamine

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Compound of Interest		
Compound Name:	CH1055 triethylamine	
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### Introduction

CH1055 is a near-infrared II (NIR-II) fluorescent dye with an emission maximum around 1055 nm, making it a powerful tool for in vivo imaging due to reduced tissue autofluorescence and deeper tissue penetration compared to traditional NIR-I fluorophores. For targeted imaging applications, such as in oncology or the study of specific cellular processes, CH1055 can be covalently conjugated to a ligand that specifically binds to a target of interest, such as a receptor overexpressed on cancer cells. This document provides detailed protocols and application notes for the conjugation of an N-hydroxysuccinimide (NHS) ester-activated CH1055 to a primary amine-containing ligand, a common and robust bioconjugation strategy, utilizing triethylamine as a base catalyst in an organic solvent.

The conjugation chemistry described herein is based on the reaction of an NHS ester with a primary amine. The NHS ester of CH1055 is a reactive species that efficiently couples with nucleophilic primary amines found on ligands such as peptides (e.g., the epsilon-amino group of lysine residues), amine-modified oligonucleotides, or small molecules.[1][2][3][4] In anhydrous organic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), a tertiary amine base such as triethylamine (TEA) is used to deprotonate the primary amine, thereby increasing its nucleophilicity and facilitating the reaction.[1][5][6]



## **Data Presentation**

Table 1: Physicochemical Properties of CH1055

Property	Value	Reference
Excitation Wavelength (λex)	~808 nm	[7]
Emission Wavelength (λem)	~1055 nm	[7]
Molecular Weight (approx.)	~970 Da	[7]

Table 2: Recommended Reaction Conditions for CH1055-NHS Ester Conjugation to an Amine-Containing Ligand



Parameter	Recommended Condition	Notes
Reactants		
CH1055-NHS Ester	1.0 - 1.5 equivalents	The limiting reagent.
Amine-containing Ligand	1.0 equivalents	Can be a peptide, antibody, or small molecule.
Triethylamine (TEA)	1.5 - 3.0 equivalents	Acts as a base catalyst.[5][8]
Solvent		
Reaction Solvent	Anhydrous DMF or DMSO	Polar aprotic solvents are preferred.[1]
Reaction Conditions		
Temperature	Room Temperature (20-25°C) or 30°C	[5][6][8]
Reaction Time	2 - 16 hours (or overnight)	Monitor reaction progress by TLC or LC-MS.[8]
Atmosphere	Inert (e.g., Nitrogen or Argon)	Recommended to prevent moisture contamination.
Purification		
Purification Method	Reverse-phase HPLC, Size- Exclusion Chromatography	Dependent on the nature of the conjugate.[5][8]

## **Experimental Protocols**

# Protocol 1: Activation of CH1055 with an NHS Ester (Hypothetical)

This protocol describes a general method for creating a CH1055-NHS ester. Commercially available CH1055 may already be functionalized with a carboxylic acid suitable for this activation.

Materials:



- CH1055-COOH (CH1055 with a carboxylic acid functional group)
- N-Hydroxysuccinimide (NHS)
- N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- Anhydrous Dimethylformamide (DMF)
- Triethylamine (TEA)
- Ethyl acetate
- Hexane
- Silica gel for column chromatography

#### Procedure:

- Dissolve CH1055-COOH (1 equivalent) in anhydrous DMF under an inert atmosphere.
- Add NHS (1.2 equivalents) and DCC or EDC (1.2 equivalents) to the solution.
- Add TEA (0.1 equivalents) to the reaction mixture.
- Stir the reaction at room temperature for 4-12 hours. Monitor the reaction by Thin Layer Chromatography (TLC).
- Once the reaction is complete, filter the reaction mixture to remove the dicyclohexylurea byproduct (if DCC was used).
- Remove the DMF under reduced pressure.
- Purify the resulting CH1055-NHS ester by silica gel column chromatography using a gradient of ethyl acetate in hexane.
- Characterize the final product by mass spectrometry and NMR.



# Protocol 2: Conjugation of CH1055-NHS Ester to an Amine-Containing Ligand (e.g., a Peptide)

This protocol details the conjugation of the prepared CH1055-NHS ester to a ligand containing a primary amine, such as a peptide with a lysine residue.

#### Materials:

- CH1055-NHS ester
- Amine-containing ligand (e.g., a custom peptide)
- Anhydrous Dimethylformamide (DMF)
- Triethylamine (TEA)
- Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) system
- Mass Spectrometer

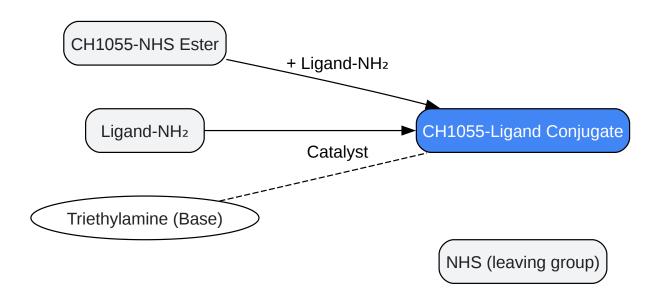
#### Procedure:

- Dissolve the amine-containing ligand (1 equivalent) in anhydrous DMF.
- In a separate vial, dissolve the CH1055-NHS ester (1.5 equivalents) in anhydrous DMF.
- Add the CH1055-NHS ester solution to the ligand solution with stirring.
- Add triethylamine (2 equivalents) to the reaction mixture.[8]
- Allow the reaction to proceed at room temperature for 4 hours, or overnight at 4°C.[5][6] The
  reaction should be carried out in the dark to prevent photobleaching of the dye.
- Monitor the progress of the conjugation by RP-HPLC by observing the formation of a new, more hydrophobic peak corresponding to the CH1055-ligand conjugate.
- Once the reaction is complete, quench any remaining CH1055-NHS ester by adding a small amount of an amine-containing buffer like Tris (optional).



- Purify the CH1055-ligand conjugate using preparative RP-HPLC.
- Confirm the identity of the purified conjugate by mass spectrometry.
- Lyophilize the purified conjugate and store it at -20°C or -80°C, protected from light.

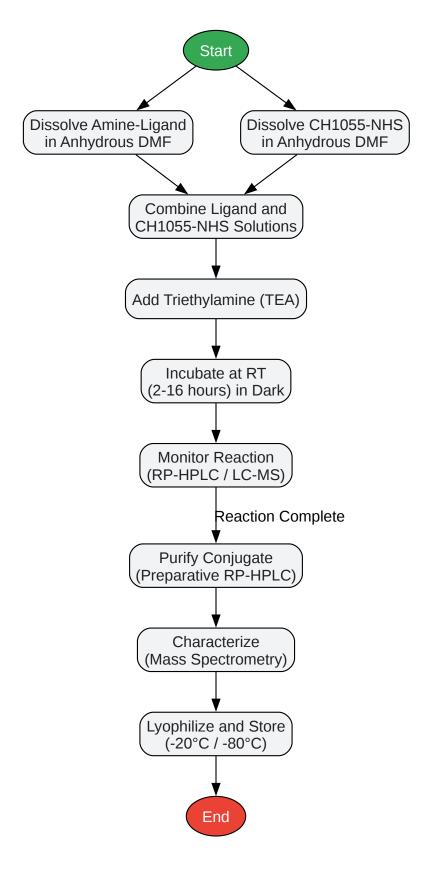
## **Visualizations**



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Caption: Chemical reaction scheme for the conjugation of a CH1055-NHS ester to an aminecontaining ligand, catalyzed by triethylamine.

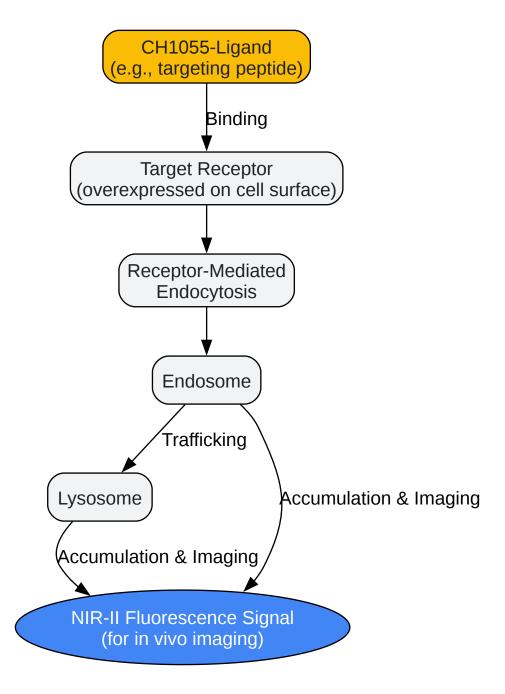




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Caption: Experimental workflow for the synthesis and purification of a CH1055-ligand conjugate.



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Caption: A potential signaling pathway and cellular uptake mechanism for a CH1055-ligand conjugate for targeted cell imaging.



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